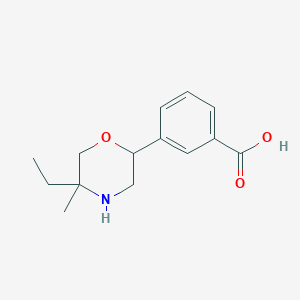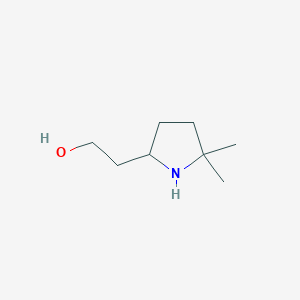
2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a pyrrolidine derivative, characterized by the presence of a pyrrolidine ring substituted with two methyl groups and an ethan-1-ol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL typically involves the reaction of 2-pyrrolidinone with isobutyraldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Methanol or ethanol
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of reactants
- Use of a catalyst to enhance reaction rate
- Efficient separation and purification of the product
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-one.
Reduction: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethanamine.
Substitution: Formation of 2-(5,5-Dimethylpyrrolidin-2-YL)ethyl halides or esters.
Scientific Research Applications
2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,5-Dimethylpyrrolidin-3-YL)ethan-1-OL
- 2-(5,5-Dimethylpyrrolidin-2-YL)ethanamine
- 2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-one
Uniqueness
2-(5,5-Dimethylpyrrolidin-2-YL)ethan-1-OL is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and an ethan-1-ol group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(5,5-dimethylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)5-3-7(9-8)4-6-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
ADDSDYKNNOEACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


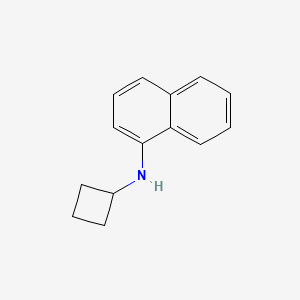
![3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)
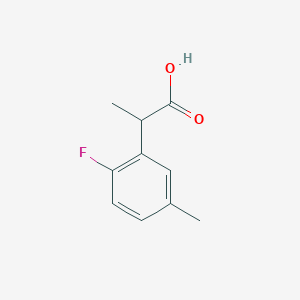
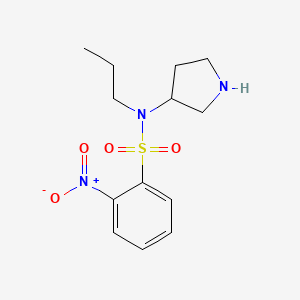
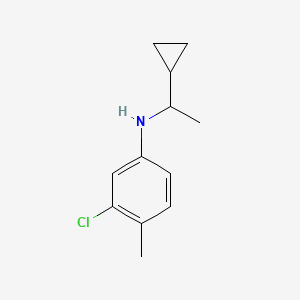
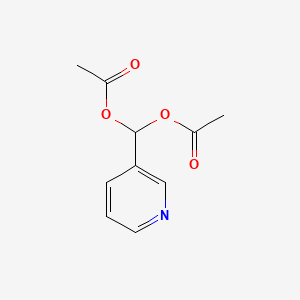
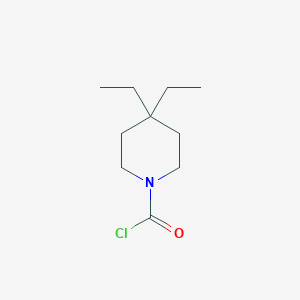
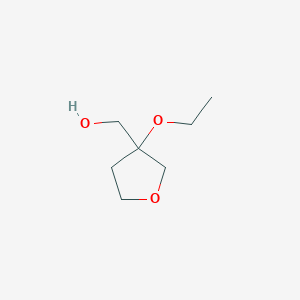
![1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13299068.png)




